molecular formula C11H11NO3 B1424270 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid CAS No. 2473-98-5

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid

Cat. No. B1424270
CAS RN: 2473-98-5
M. Wt: 205.21 g/mol
InChI Key: GAXRKJWZFDHHJC-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole . The molecular formula is C11H11NO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with a methoxy group at the 6th position and a methyl group at the 3rd position .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 205.21 and a melting point of 200-202°C .

Scientific Research Applications

  • Synthesis and Functionalization :

    • A study details a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound structurally related to 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid. This process includes trifluoroacetylated indole driven hydrolysis and could be crucial for developing anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).
    • Another study reports the synthesis of novel indole-benzimidazole derivatives from 2-Methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016).
  • Spectroscopic Profiling and Computational Studies :

    • Research on Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of this compound, focuses on its spectroscopic profiling, including FT-IR, FT-Raman, and UV-visible spectrum analysis. This study is vital for understanding the electronic nature and reactivity of such molecules (Almutairi et al., 2017).
  • Antioxidant and Cytotoxicity Properties :

    • A research paper explores the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, indicating potential for developing novel antioxidants (Goh et al., 2015).
  • Synthesis of Heterocyclic Compounds :

    • The synthesis of 2, 3-dihydro-7-methoxy-6-methyl-1H-pyrrolo [1, 2-a] indoles, a class of heterocyclic compounds related to this compound, is discussed, highlighting their potential in pharmaceutical development (Kametani et al., 1978).
  • Selective Synthesis and Potential Therapeutic Applications :

    • A study on the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, which are structurally related to this compound, underscores their relevance in the synthesis of potential insulin receptor activators (Chou et al., 2006).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase and toluene dioxygenase . These interactions highlight its potential in biochemical applications and its importance in enzymatic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, indole derivatives have been shown to inhibit HIV-1 and HIV-2 replication in acutely infected cells . These interactions at the molecular level are crucial for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by gut bacteria and liver enzymes, leading to the production of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

properties

IUPAC Name

6-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXRKJWZFDHHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2473-98-5
Record name 6-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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